3-Aminopropyl piperidine-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
651330-77-7 |
|---|---|
Molecular Formula |
C9H18N2O2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
3-aminopropyl piperidine-2-carboxylate |
InChI |
InChI=1S/C9H18N2O2/c10-5-3-7-13-9(12)8-4-1-2-6-11-8/h8,11H,1-7,10H2 |
InChI Key |
MJLAGDLPZDYUPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C(=O)OCCCN |
Origin of Product |
United States |
Synthetic Methodologies for 3 Aminopropyl Piperidine 2 Carboxylate
Retrosynthetic Analysis of 3-Aminopropyl Piperidine-2-carboxylate
A retrosynthetic analysis of this compound allows for the logical disconnection of the molecule into simpler, more readily available starting materials. Two primary disconnection strategies are considered here: those involving the formation of a carbon-nitrogen bond and those centered on the creation of the ester linkage.
Disconnection Strategies Employing Carbon-Nitrogen Bond Formation
The most logical C-N bond disconnection occurs at the bond connecting the piperidine (B6355638) ring to the aminopropyl side chain. This leads to two key synthons: a piperidine-2-carboxylate derivative and a 3-aminopropyl unit.
Scheme 1: Retrosynthetic Disconnection via C-N Bond Formation

This disconnection suggests a forward synthesis involving the alkylation of a piperidine-2-carboxylate with a suitable 3-halopropylamine or a protected equivalent. Alternatively, reductive amination between a piperidine-2-carboxylate bearing a 3-oxopropyl side chain and ammonia (B1221849) or an ammonia equivalent could also be a viable route.
Another potential C-N bond formation strategy involves the cyclization of a linear precursor to form the piperidine ring itself. This approach would involve disconnecting two C-N bonds of the piperidine ring.
Disconnection Strategies Involving Ester Linkage Formation
Disconnecting the ester linkage provides a 3-aminopropyl piperidine-2-carboxylic acid precursor and an alcohol. This strategy places the esterification as the final step in the synthetic sequence.
Scheme 2: Retrosynthetic Disconnection via Ester Linkage Formation

This approach is advantageous as it allows for the manipulation of the aminopropyl side chain on the more stable carboxylic acid before proceeding with the potentially sensitive esterification step.
Direct Synthesis Routes to this compound
Based on the retrosynthetic analysis, several direct synthetic routes can be proposed. These routes can be broadly categorized by their starting materials: piperidine derivatives or aminopropyl precursors.
Approaches from Piperidine Derivatives
A common starting material for this approach would be a commercially available piperidine-2-carboxylic acid or its ester. The key transformation is the introduction of the 3-aminopropyl side chain at the nitrogen atom.
One plausible method involves the N-alkylation of a piperidine-2-carboxylate with a protected 3-halopropylamine, such as N-(3-bromopropyl)phthalimide. The phthalimide (B116566) protecting group can then be removed using hydrazine (B178648) hydrate (B1144303) (the Ing-Manske procedure) to yield the desired primary amine. wikipedia.orglibretexts.orgmasterorganicchemistry.comnrochemistry.combyjus.com
Table 1: Proposed Synthesis from a Piperidine Derivative
| Step | Reaction | Reagents and Conditions | Product |
| 1 | N-Alkylation | Piperidine-2-carboxylate, N-(3-bromopropyl)phthalimide, K2CO3, DMF, rt | N-(3-Phthalimidopropyl)piperidine-2-carboxylate |
| 2 | Deprotection | Hydrazine hydrate (NH2NH2·H2O), Ethanol (B145695), reflux | This compound |
An alternative involves the reductive amination of a suitable aldehyde precursor. This would require the initial synthesis of a piperidine-2-carboxylate bearing a 3-oxopropyl side chain, which could then be reacted with ammonia in the presence of a reducing agent like sodium cyanoborohydride.
Approaches from Aminopropyl Precursors
This strategy involves building the piperidine ring onto a pre-existing aminopropyl fragment. A potential starting material could be 3-aminopropanol.
A multi-step synthesis could begin with the protection of the amino group of 3-aminopropanol, for example, as a phthalimide. The hydroxyl group could then be converted to a good leaving group, such as a tosylate. Subsequent reaction with a suitable C5 synthon, followed by cyclization, would form the piperidine ring.
Another approach could utilize a variation of the aza-Diels-Alder reaction, where a diene is reacted with an imine derived from a protected 3-aminopropanal.
Esterification Methods for Carboxylate Introduction
When the synthesis is designed to proceed through 3-aminopropyl piperidine-2-carboxylic acid, the final step is the esterification of the carboxylic acid. Given the presence of a secondary amine and a primary amine, protection of these functional groups may be necessary prior to esterification to avoid side reactions.
Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. mdpi.comsciencemadness.orgorganic-chemistry.orgjk-sci.com The equilibrium is typically driven towards the ester product by removing water as it is formed.
Esterification using Thionyl Chloride: A more reactive method involves the conversion of the carboxylic acid to an acyl chloride using thionyl chloride (SOCl2), followed by reaction with the alcohol. researchgate.netgoogle.comjst.go.jpmasterorganicchemistry.com This method is often performed at lower temperatures and can be advantageous for more hindered substrates.
Table 2: Comparison of Esterification Methods
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Fischer-Speier | Alcohol, Strong Acid (e.g., H2SO4) | Reflux | Simple, uses inexpensive reagents | Reversible, may require removal of water |
| Thionyl Chloride | SOCl2, Alcohol, Base (e.g., Pyridine) | 0 °C to rt | Irreversible, high yielding | SOCl2 is corrosive and moisture sensitive |
Advanced Synthetic Techniques in the Preparation of this compound
Detailed, peer-reviewed synthetic routes explicitly for this compound are not available in the current scientific literature. The following sections reflect the absence of specific data for this compound.
Catalytic Approaches (e.g., Transition Metal Catalysis, Organocatalysis)
No specific transition metal or organocatalytic methods for the synthesis of this compound have been reported. While catalytic methods are common for creating substituted piperidines, their application to this target molecule has not been documented. nih.govnih.gov
Stereoselective Synthesis for Enantiomeric Purity of this compound
There are no published studies on the stereoselective synthesis of this compound to control its enantiomeric purity. General strategies for achieving enantiomerically enriched piperidines exist but have not been specifically applied to this compound. google.comgoogleapis.com
Microwave-Assisted Synthesis Protocols for this compound
A search of the literature yielded no protocols for the microwave-assisted synthesis of this compound.
Flow Chemistry and Continuous Synthesis Methods for this compound
There is no available information on the use of flow chemistry or continuous synthesis methods for the preparation of this compound.
Green Chemistry Principles in the Synthesis of this compound
No literature specifically discusses the application of green chemistry principles to the synthesis of this compound.
Purification and Isolation Techniques for this compound
Specific techniques for the purification and isolation of this compound, such as optimized chromatography conditions or recrystallization procedures, are not described in the available scientific literature. While general methods like preparative HPLC are used for similar structures, specific conditions for the target compound are undocumented. arkat-usa.org
Chromatographic Separations (e.g., Column Chromatography, HPLC)
Chromatographic techniques are widely utilized for the purification of piperidine derivatives due to their high resolving power. The choice between column chromatography and High-Performance Liquid Chromatography (HPLC) often depends on the scale of the purification and the required purity of the final product.
Column Chromatography:
Flash column chromatography is a common and effective method for the purification of piperidine-containing molecules on a laboratory scale. The selection of the stationary phase and the mobile phase is crucial for achieving good separation. For compounds with basic nitrogen atoms, such as the piperidine ring and the aminopropyl side chain in this compound, silica (B1680970) gel is a frequently used stationary phase. However, to prevent tailing and improve the separation of basic compounds, the mobile phase is often modified with a small amount of a basic additive, such as triethylamine (B128534) or ammonia.
In the synthesis of related N-acylated ethyl nipecotate derivatives, which share the core piperidine-carboxylate structure, purification has been successfully achieved using flash column chromatography. nih.gov For instance, the reaction products were purified on a silica gel column, and the mobile phase composition was tailored to the polarity of the specific derivative. nih.gov
A study on nipecotic acid derivatives highlights the use of dichloromethane (B109758) as the primary solvent in the mobile phase, with the addition of a small amount of N,N-dimethylformamide (DMF) to improve the solubility of polar starting materials. nih.gov After chromatographic separation, the collected fractions are typically concentrated under reduced pressure to yield the purified product.
High-Performance Liquid Chromatography (HPLC):
For achieving high purity, especially on an analytical or semi-preparative scale, HPLC is the method of choice. Reversed-phase HPLC, utilizing a non-polar stationary phase (like C18) and a polar mobile phase, is frequently employed for the purification of polar and ionizable compounds.
While specific preparative HPLC methods for this compound are not extensively detailed in publicly available literature, analytical HPLC methods for the closely related compound, 3-aminopiperidine, provide valuable insights into potential chromatographic conditions. These methods often involve derivatization of the amino group to enhance UV detection. For instance, derivatization with benzoyl chloride allows for the use of a standard C18 column with a mobile phase composed of a phosphate (B84403) buffer and an organic modifier like methanol (B129727) or acetonitrile. google.com The detection is typically carried out using a UV detector at a wavelength suitable for the derivatizing agent. google.com
For underivatized aminopiperidines, which have weak UV absorbance, alternative detectors such as a charged aerosol detector (CAD) can be used in conjunction with a mixed-mode ion-exchange/reversed-phase column. nih.gov
Table 1: Exemplary Chromatographic Conditions for Related Piperidine Derivatives
| Parameter | Column Chromatography Example | HPLC Example (Analytical) |
|---|---|---|
| Compound Type | N-acylated ethyl nipecotate derivatives nih.gov | Benzoyl-3-aminopiperidine google.com |
| Stationary Phase | Silica Gel nih.gov | Reversed-phase C18 google.com |
| Mobile Phase | Dichloromethane (with a small amount of DMF for solubility) nih.gov | Phosphate aqueous solution and an organic solvent (e.g., methanol, acetonitrile) google.com |
| Detection | Not applicable (fractions collected and analyzed separately) | UV detector (e.g., 230-260 nm) google.com |
Note: The conditions listed are for structurally related compounds and serve as a starting point for the development of a purification method for this compound.
Recrystallization and Precipitation Methods
Recrystallization is a powerful purification technique for crystalline solids. The principle relies on the differential solubility of the target compound and its impurities in a particular solvent or solvent system at different temperatures. For amine-containing compounds like this compound, recrystallization of their salt forms, such as hydrochlorides, is a common practice. The formation of a salt often increases the crystallinity of the compound.
The process typically involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor.
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but completely at its boiling point. For piperidine derivatives, a range of solvents can be considered, from polar protic solvents like ethanol and water to less polar aprotic solvents, or mixtures thereof.
In the synthesis of a related compound, the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide, the product was crystallized from an ethanol solution by cooling to 0°C. nih.gov The crystallized product was then filtered and washed with a less polar solvent, such as acetone, to remove residual mother liquor. nih.gov
Precipitation is another method to isolate a solid product from a solution. It is often induced by changing the composition of the solvent to decrease the solubility of the target compound. For example, adding a non-solvent to a solution of the compound can cause it to precipitate out.
Table 2: General Recrystallization and Precipitation Parameters
| Parameter | General Procedure |
|---|---|
| Compound Form | Often as a salt (e.g., hydrochloride) to improve crystallinity |
| Solvent Selection | Based on the solubility profile of the compound and impurities. Common solvents include ethanol, methanol, water, and acetone, or mixtures thereof. |
| Temperature Profile | Dissolution at an elevated temperature followed by slow cooling to promote crystal growth. Cooling to 0°C or below can maximize the yield. |
| Isolation | Filtration (e.g., using a Büchner funnel) |
| Washing | Washing the isolated crystals with a cold, poor solvent to remove adhering mother liquor. |
Note: The optimal conditions for recrystallization or precipitation of this compound would need to be determined experimentally.
Chemical Reactivity and Derivatization of 3 Aminopropyl Piperidine 2 Carboxylate
Reactivity of the Primary Amine Functionality of 3-Aminopropyl Piperidine-2-carboxylate
The terminal primary amine of the 3-aminopropyl group is a key site for chemical modification. As a potent nucleophile and a base, it readily participates in a variety of bond-forming reactions. youtube.com The presence of the piperidine (B6355638) ring and the carboxylate ester can influence the amine's reactivity through steric and electronic effects, but its fundamental chemical properties drive several important transformations.
Acylation Reactions to Form Amide Derivatives
The primary amine of this compound can be readily acylated to form stable amide derivatives. This reaction typically involves treating the parent compound with an acylating agent, such as an acyl halide or an acid anhydride. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent.
Commonly, a base like pyridine (B92270) or triethylamine (B128534) is added to neutralize the acidic byproduct (e.g., HCl) that is formed, which would otherwise protonate the starting amine and render it non-nucleophilic. youtube.com This transformation is fundamental in medicinal chemistry for modifying the properties of a lead compound. The conversion of the basic amine to a neutral amide can significantly alter a molecule's solubility, hydrogen bonding capability, and metabolic stability. youtube.comwikipedia.org
| Reaction Type | Reagent | Product Type |
| Acylation | Acyl Chloride (R-COCl) | N-Acyl Amide |
| Acylation | Acid Anhydride ((R-CO)₂O) | N-Acyl Amide |
| Carbamoylation | Isocyanate (R-N=C=O) | Urea Derivative |
| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide |
Alkylation Reactions for Secondary and Tertiary Amines
The primary amine can undergo nucleophilic substitution with alkyl halides (e.g., alkyl iodides or bromides) to yield secondary and, subsequently, tertiary amines. researchgate.net This reaction is typically performed in the presence of a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net The base deprotonates the amine or the resulting ammonium (B1175870) salt, regenerating the nucleophile for further reaction.
A significant challenge in this process is controlling the degree of alkylation. Since the resulting secondary amine is often more nucleophilic than the starting primary amine, the reaction can be difficult to stop selectively at the mono-alkylation stage, often leading to a mixture of mono-, di-alkylated products, and even quaternary ammonium salts if excess alkyl halide is used. researchgate.net Slow addition of the alkylating agent can help favor mono-alkylation. researchgate.net
Nucleophilic Addition Reactions
As a nucleophile, the primary amine functionality can participate in nucleophilic addition reactions. A notable example is the aza-Michael addition, where the amine adds across an activated carbon-carbon double bond of an α,β-unsaturated carbonyl compound (e.g., an enone or acrylate). ntu.edu.sg This reaction is a powerful tool for carbon-nitrogen bond formation and can be catalyzed by either acid or base.
Another important nucleophilic addition is the reaction with nitriles to form amidines. This transformation can be mediated by Lewis acids, such as zinc(II) compounds, which activate the nitrile group toward nucleophilic attack by the amine. rsc.org The resulting amidine derivatives are valuable structural motifs in medicinal chemistry.
Formation of Schiff Bases and Imines
The primary amine readily condenses with aldehydes or ketones to form imines, also known as Schiff bases. researchgate.netdergipark.org.tr This reaction is typically reversible and is often carried out in a solvent that allows for the azeotropic removal of water, thereby driving the equilibrium toward the imine product. The formation of the C=N (azomethine) bond is a hallmark of this transformation. rsisinternational.org
The resulting Schiff bases are themselves versatile intermediates. For example, the imine bond can be subsequently reduced, typically with a hydride reagent like sodium borohydride (B1222165) (NaBH₄), to afford a stable secondary amine. This two-step process, known as reductive amination, is a cornerstone of amine synthesis. mdpi.com
| Reaction Type | Reactant | Intermediate/Product | Key Features |
| Schiff Base Formation | Aldehyde (R-CHO) or Ketone (R₂C=O) | Imine (Schiff Base) | Reversible; often requires water removal. dergipark.org.tr |
| Reductive Amination | 1. Aldehyde/Ketone2. Reducing Agent (e.g., NaBH₄, NaBH(OAc)₃) | Secondary Amine | One-pot or two-step process to form stable amines. mdpi.com |
| Aza-Michael Addition | α,β-Unsaturated Carbonyl | β-Amino Carbonyl Compound | C-N bond formation via conjugate addition. ntu.edu.sg |
| Amidine Synthesis | Nitrile (R-C≡N) | Amidine | Often catalyzed by a Lewis acid. rsc.org |
Transformations Involving the Carboxylate Ester Group of this compound
The carboxylate ester at the C-2 position of the piperidine ring is another key handle for derivatization. The ester's carbonyl carbon is electrophilic and susceptible to attack by nucleophiles, primarily through nucleophilic acyl substitution pathways.
Hydrolysis to Carboxylic Acid Derivatives
The ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. wikipedia.org Base-catalyzed hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction is irreversible as the final step involves the deprotonation of the carboxylic acid to form a carboxylate salt.
Acid-catalyzed hydrolysis is an equilibrium process that requires the use of excess water to drive the reaction to completion. The resulting carboxylic acid is a valuable intermediate that can be used in subsequent reactions, such as amide bond formation using peptide coupling reagents, to link the piperidine scaffold to other molecules. The conversion of an ester to a carboxylic acid is a common deprotection strategy in multi-step organic synthesis. wikipedia.orgnih.gov
Transesterification Reactions
The carboxylate moiety of this compound is susceptible to transesterification. This reaction involves the exchange of the alkoxy group of the ester with another alcohol, typically under acidic or basic conditions. While specific studies on the transesterification of this compound are not extensively documented, the principles of this reaction are well-established for related N-substituted piperidine-2-carboxylates.
For this transformation to be effective, the primary aminopropyl group would likely require a protecting group to prevent it from acting as a competing nucleophile. The choice of catalyst is crucial and can range from strong mineral acids to organometallic complexes, depending on the desired reaction conditions and the nature of the alcohol being introduced.
Reduction to Alcohol Derivatives
The ester functional group in this compound can be reduced to a primary alcohol, yielding (1-(3-aminopropyl)piperidin-2-yl)methanol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH4). During this process, the primary amine and the piperidine nitrogen would likely be deprotonated by the hydride reagent, necessitating an aqueous workup to neutralize the reaction and protonate the resulting alkoxide and amines.
In a study on similar piperidine derivatives, LiAlH4 reduction of ester groups to primary alcohols has been successfully demonstrated. For instance, the reduction of both cis and trans isomers of a substituted piperidine ester with LiAlH4 yielded the corresponding primary alcohol. This suggests that a similar approach would be effective for the reduction of this compound.
Amidation with Other Amines
The ester group of this compound can undergo amidation to form a corresponding amide derivative. This can occur through intermolecular reactions with external amines or via intramolecular cyclization.
Intermolecular Amidation: The direct amidation of esters with amines can be challenging and often requires catalysts or harsh conditions. nih.gov Methods have been developed using Lewis acids like iron(III) chloride, which has been shown to be effective for the amidation of various esters with both primary and secondary amines under solvent-free conditions. mdpi.com For this compound, the primary aminopropyl group's high nucleophilicity would likely lead to self-condensation or polymerization unless it is appropriately protected prior to reaction with an external amine.
Intramolecular Amidation: A documented reaction of methyl 1-(3-aminopropyl)piperidine-2-carboxylate demonstrates its propensity for intramolecular amidation. When heated under reflux in the presence of a catalytic amount of p-toluenesulfonic acid, it undergoes cyclization to form the bicyclic lactam, 1,5-diazabicyclo[5.4.0]undecan-6-one. nih.gov This reaction highlights the reactivity of the primary amine on the side chain with the ester at the 2-position of the piperidine ring.
| Reactant | Catalyst | Solvent | Conditions | Product |
| Methyl 1-(3-aminopropyl)piperidine-2-carboxylate nih.gov | p-Toluenesulfonic acid | Xylene | Reflux, 24h, N2 | 1,5-Diazabicyclo[5.4.0]undecan-6-one nih.gov |
Reactions Pertaining to the Piperidine Ring System of this compound
The piperidine ring itself offers several avenues for derivatization, including substitution at the nitrogen atom and functionalization at various carbon positions.
N-Substitution Reactions on the Piperidine Nitrogen
The secondary amine within the piperidine ring of this compound is a nucleophilic center and can participate in N-substitution reactions. However, the primary amine of the aminopropyl side chain is more nucleophilic and would react preferentially with electrophiles. Therefore, to achieve selective N-substitution on the piperidine nitrogen, the primary amine must first be protected. Common protecting groups for amines, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), could be employed.
Once the primary amine is protected, the piperidine nitrogen can undergo various N-alkylation or N-arylation reactions. Standard procedures for N-alkylation of piperidines often involve the use of an alkyl halide in the presence of a base like potassium carbonate or sodium hydride in a suitable solvent like DMF. researchgate.net
Ring-Opening and Rearrangement Reactions
The piperidine ring is generally stable and does not readily undergo ring-opening or rearrangement reactions under standard conditions. Such transformations typically require specialized reagents or reaction conditions that can induce cleavage of the carbon-nitrogen or carbon-carbon bonds within the ring. For instance, certain palladium-catalyzed reactions have been shown to induce formal [4+2] cycloadditions that can modify the piperidine ring structure. nih.gov However, specific studies detailing such reactions on this compound are not available.
Functionalization of the Piperidine Ring at Different Positions
Direct functionalization of the C-H bonds of the piperidine ring is a powerful tool for creating diverse derivatives. The position of functionalization is influenced by electronic and steric factors.
C-2 Position: The C-2 position is electronically activated due to the adjacent nitrogen atom, which can stabilize a positive charge buildup during certain reactions. nih.gov
C-3 Position: The C-3 position is electronically deactivated by the inductive effect of the nitrogen atom, making direct C-H functionalization at this position challenging. nih.gov Strategies to achieve C-3 substitution often involve indirect methods, such as the cyclopropanation of a tetrahydropyridine (B1245486) precursor followed by reductive ring opening. nih.gov
C-4 Position: The C-4 position is sterically more accessible and less electronically deactivated than the C-3 position, making it a potential site for functionalization if the electronic preference for the C-2 position can be overcome, for example, by using sterically demanding catalysts and protecting groups. nih.gov
Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been employed for the site-selective functionalization of piperidine rings, where the choice of catalyst and the N-protecting group can direct the substitution to the C-2 or C-4 positions. nih.gov
Mechanistic Investigations of Key Chemical Transformations of this compound
Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing novel synthetic strategies. The reactivity of this molecule is governed by the distinct functionalities present: the primary amine, the secondary amine within the piperidine ring, and the carboxylate group.
The primary amine of the aminopropyl side chain is a potent nucleophile, readily participating in a variety of reactions. In N-alkylation reactions, the reaction typically proceeds via an SN2 mechanism, where the amine attacks an alkyl halide or another suitable electrophile. The reaction rate and efficiency can be influenced by the nature of the solvent and the presence of a base to neutralize the formed acid. googleapis.com For instance, the use of a non-polar aprotic solvent like dichloromethane (B109758) can be effective. google.com In contrast, polar protic solvents like ethanol (B145695) may lead to competing side reactions, such as solvolysis of the alkylating agent. google.com
Another key transformation is amide bond formation , where the primary amine reacts with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides). The use of coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI) can facilitate this reaction by activating the carboxylic acid, which is then susceptible to nucleophilic attack by the amine. nih.gov This process is fundamental in the synthesis of various amides and peptides.
The secondary amine of the piperidine ring also exhibits nucleophilic character, although it is generally less reactive than the primary amine due to steric hindrance. Under specific conditions, it can undergo reactions such as N-alkylation or acylation. The selectivity between the primary and secondary amines can often be controlled by the choice of reagents and reaction conditions. For example, bulky electrophiles may preferentially react with the less sterically hindered primary amine.
The carboxylate group, typically present as an ester, is an electrophilic site susceptible to nucleophilic acyl substitution . Hydrolysis of the ester to the corresponding carboxylic acid can be achieved under acidic or basic conditions. The resulting carboxylic acid can then be activated and coupled with various nucleophiles. For instance, reaction with hydrazine (B178648) hydrate (B1144303) can yield the corresponding hydrazide, a key intermediate for Curtius or Hofmann rearrangements to produce aminopiperidine derivatives. googleapis.comjustia.com
Intramolecular reactions are also a possibility with this compound, given the proximity of the nucleophilic amine and the electrophilic carboxylate. Under certain conditions, intramolecular cyclization could occur to form lactams. Studies on similar amino acids have shown that the cyclization of γ-amino esters can lead to the formation of five-membered lactams. rsc.org The mechanism of such a cyclization would involve the nucleophilic attack of the primary amine on the carbonyl carbon of the ester, followed by the elimination of the alcohol. The feasibility of this reaction would depend on factors such as reaction temperature, solvent, and the presence of catalysts.
The table below summarizes some of the key chemical transformations and the mechanistic principles involved.
| Reaction Type | Reacting Group(s) | Reagents and Conditions | Mechanistic Principle | Potential Products |
| N-Alkylation | Primary Amine | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., Acetonitrile) | SN2 | N-alkylated aminopropyl derivatives |
| Amide Formation | Primary Amine | Carboxylic acid, Coupling agent (e.g., CDI), Solvent (e.g., DMSO) | Nucleophilic Acyl Substitution | N-acylated aminopropyl derivatives (Amides) |
| Ester Hydrolysis | Carboxylate Ester | Acid or Base, Water | Nucleophilic Acyl Substitution | 3-Aminopropyl piperidine-2-carboxylic acid |
| Hydrazinolysis | Carboxylate Ester | Hydrazine hydrate, Heat | Nucleophilic Acyl Substitution | 3-Aminopropyl piperidine-2-carbohydrazide |
| Intramolecular Cyclization | Primary Amine, Carboxylate Ester | Heat, Catalyst (potential) | Intramolecular Nucleophilic Acyl Substitution | Lactam derivatives |
Advanced Spectroscopic and Structural Elucidation of 3 Aminopropyl Piperidine 2 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy for 3-Aminopropyl Piperidine-2-carboxylate
NMR spectroscopy provides a detailed picture of the molecular framework by probing the magnetic properties of atomic nuclei. For this compound, a comprehensive NMR analysis involves one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments.
One-dimensional NMR spectra offer fundamental information about the chemical environment and number of different types of protons and carbons in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the piperidine (B6355638) ring, the aminopropyl side chain, and the carboxylate group. A doctoral thesis has reported the ¹H-NMR and ¹³C-NMR spectra for the closely related methyl 1-(3-aminopropyl)piperidine-2-carboxylate tdx.cat. Based on the structure of this compound, the anticipated chemical shifts (δ) in ppm relative to a standard reference like tetramethylsilane (B1202638) (TMS) are outlined in the table below. The multiplicity of each signal (singlet, doublet, triplet, multiplet) and the coupling constants (J values) in Hertz provide information about neighboring protons.
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| H-2 (piperidine) | 3.0 - 3.5 | dd | J = 10-12 Hz, 3-5 Hz |
| H-3 (piperidine) | 1.8 - 2.2 | m | |
| H-4 (piperidine) | 1.4 - 1.8 | m | |
| H-5 (piperidine) | 1.4 - 1.8 | m | |
| H-6 (piperidine) | 2.8 - 3.2 | m | |
| H-1' (propyl) | 2.5 - 2.9 | t | J = 7-8 Hz |
| H-2' (propyl) | 1.6 - 2.0 | m | |
| H-3' (propyl) | 2.7 - 3.1 | t | J = 7-8 Hz |
| NH (piperidine) | 1.5 - 2.5 | br s | |
| NH₂ (propyl) | 1.0 - 2.0 | br s | |
| COOH | 10.0 - 12.0 | br s |
Note: This is a predictive table based on typical values for similar structures. Actual experimental values may vary.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The expected chemical shifts for the carbon atoms in this compound are summarized below. The presence of the carboxyl group is indicated by a signal in the downfield region (170-180 ppm).
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C-2 (piperidine) | 58 - 62 |
| C-3 (piperidine) | 30 - 35 |
| C-4 (piperidine) | 24 - 28 |
| C-5 (piperidine) | 22 - 26 |
| C-6 (piperidine) | 45 - 50 |
| C-1' (propyl) | 38 - 42 |
| C-2' (propyl) | 25 - 30 |
| C-3' (propyl) | 40 - 45 |
| C=O (carboxylate) | 170 - 180 |
Note: This is a predictive table based on typical values for similar structures. Actual experimental values may vary.
Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms and elucidating the stereochemistry of the molecule.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. acgpubs.orgbiorxiv.org It would be used to trace the proton-proton connectivities within the piperidine ring and the aminopropyl side chain.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. acgpubs.org This allows for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. acgpubs.org It is particularly useful for identifying quaternary carbons and for connecting the aminopropyl side chain to the piperidine ring at the C-3 position, as well as confirming the position of the carboxylate group at C-2.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is critical for determining the stereochemistry of the substituents on the piperidine ring, for instance, the relative orientation of the aminopropyl group and the carboxylate group (cis or trans).
The piperidine ring can exist in different chair conformations. Variable Temperature NMR (VT-NMR) can be employed to study the conformational dynamics of the ring. By recording NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts and coupling constants, which can provide information about the energy barriers between different conformations.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of this compound
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
HRMS provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. This technique is crucial for confirming the identity of a newly synthesized compound. For related piperidine carboxylic acid derivatives, HRMS has been used to confirm their elemental composition.
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 187.1441 | To be determined experimentally |
| [M+Na]⁺ | 209.1260 | To be determined experimentally |
| [M-H]⁻ | 185.1295 | To be determined experimentally |
Note: M refers to the molecular formula C₉H₁₈N₂O₂. The 'Found m/z' values would be obtained from an actual HRMS experiment.
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It can be used to assess the purity of a sample of this compound and to identify any potential impurities. The mass spectrum obtained from the GC-MS analysis will show a molecular ion peak corresponding to the molecular weight of the compound and a characteristic fragmentation pattern that can be used to confirm its structure. The fragmentation pattern would likely involve the loss of the carboxyl group, cleavage of the aminopropyl side chain, and fragmentation of the piperidine ring. Analysis of piperidine derivatives in complex mixtures is often carried out using GC-MS.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures
Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential technique for the separation, detection, and quantification of this compound, especially within complex biological matrices. Due to the compound's high polarity and low molecular weight, direct analysis using standard reversed-phase (RP) liquid chromatography is challenging, often resulting in poor retention. nih.gov To overcome this, chemical derivatization is a common strategy employed to decrease the analyte's polarity and improve its chromatographic behavior and mass spectrometric ionization. nih.govnih.gov
Derivatization typically involves coupling the carboxylic acid moiety with a reagent that imparts hydrophobic properties. nih.gov For instance, agents like 3-nitrophenylhydrazine (B1228671) (3-NPH) are used in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and a base like pyridine (B92270). nih.gov This process converts the carboxylate into a less polar derivative, enhancing its retention on RP columns and improving ionization efficiency for MS detection. nih.govnih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) presents an alternative separation mode, where hydrophilic compounds like piperidine-2-carboxylic acid (pipecolic acid) are well-retained using a high concentration of an organic solvent like acetonitrile. shodex.com This approach can be advantageous for achieving high sensitivity in LC-MS analysis. shodex.com
In the mass spectrometer, the derivatized or underivatized compound is ionized, typically using Electrospray Ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound (molar mass: 186.25 g/mol ), the positive ESI mode would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 187.26. Tandem mass spectrometry (MS/MS) experiments would then be performed to induce fragmentation of this parent ion, yielding characteristic product ions that confirm the structure. Expected fragmentation pathways would include the neutral loss of water (H₂O), carbon dioxide (CO₂), and cleavage of the aminopropyl side chain.
Table 1: Common Derivatization Agents for LC-MS Analysis of Carboxylic Acids
| Derivatization Agent | Abbreviation | Purpose | Reference |
| 3-Nitrophenylhydrazine | 3-NPH | Increases hydrophobicity for RP-LC, enhances ESI response. | nih.govnih.gov |
| Aniline | - | Increases hydrophobicity for RP-LC. | nih.gov |
| 2-Picolylamine | PA | Adds a hydrophobic and easily ionizable group. | nih.gov |
| O-Benzylhydroxylamine | O-BHA | Adds a hydrophobic benzyl (B1604629) group. | nih.gov |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in this compound. Since the molecule contains both a basic amino group and an acidic carboxylic acid group, it is expected to exist in a zwitterionic form, particularly in the solid state. researchgate.net This structural feature profoundly influences its vibrational spectra.
Infrared (IR) Spectroscopy: The IR spectrum provides a detailed fingerprint of the molecule's covalent bonds. For the zwitterionic form of this compound, the most prominent bands would arise from the carboxylate (COO⁻) and ammonium (B1175870) (NH⁺) groups.
Carboxylate (COO⁻) Group: Instead of a sharp C=O stretching band around 1700-1750 cm⁻¹ characteristic of a protonated carboxylic acid, the zwitterion displays two strong and broad absorption bands. nih.gov The asymmetric stretching vibration appears in the 1650–1540 cm⁻¹ region, while the symmetric stretch is found between 1450–1360 cm⁻¹. spectroscopyonline.com
Amino Groups: The spectrum will feature N-H stretching vibrations. The secondary amine within the piperidine ring (if protonated to NH₂⁺ as part of the zwitterion with the carboxylate) and the primary amine of the aminopropyl chain will show broad absorptions in the 3400 to 3500 cm⁻¹ range. msu.edu N-H bending vibrations are also expected, with a weak band sometimes visible around 1500 to 1600 cm⁻¹. msu.edu
Piperidine Ring: The C-H stretching vibrations of the methylene (B1212753) groups in the piperidine ring and the propyl chain will appear in the 2850-3000 cm⁻¹ region. researchgate.net C-N stretching absorptions for aliphatic amines are typically found in the 1000 to 1250 cm⁻¹ range. msu.edu
Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. nih.govresearchgate.net It is particularly useful for studying the skeletal vibrations of the piperidine ring and the C-C backbone. Raman spectra of amino acids show characteristic bands for C-C and C-N stretching between 919 and 1083 cm⁻¹. researchgate.net Spectra of solid amino acids are generally sharper and more complex than when in solution, providing detailed conformational information. nih.gov The symmetric COO⁻ stretch is often strong in the Raman spectrum.
Table 2: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Reference |
| Carboxylate | Asymmetric Stretch (ν_as) | 1650 - 1540 | IR | spectroscopyonline.com |
| Carboxylate | Symmetric Stretch (ν_s) | 1450 - 1360 | IR, Raman | spectroscopyonline.com |
| Amine/Ammonium | N-H Stretch | 3500 - 3200 | IR | msu.edu |
| Amine/Ammonium | N-H Bend | 1600 - 1500 | IR | msu.edu |
| Aliphatic C-H | C-H Stretch | 3000 - 2850 | IR, Raman | researchgate.net |
| Aliphatic C-N | C-N Stretch | 1250 - 1000 | IR | msu.edu |
X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. While a crystal structure for this compound itself is not publicly available, analysis of its derivatives provides critical insights into the expected molecular geometry, conformation, and intermolecular interactions. nih.gov
For a derivative of this compound, a single-crystal X-ray diffraction study would reveal:
Molecular Conformation: The piperidine ring is expected to adopt a stable chair conformation. nih.govnih.gov The analysis would determine the exact puckering parameters and the orientation (axial or equatorial) of the substituents—the aminopropyl group at position 3 and the carboxylate group at position 2. For example, in ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, the piperidine ring adopts a chair conformation, and the ethyl ester group is located in an equatorial position. nih.gov
Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-N, C-O) and angles would be obtained, confirming the connectivity and providing data for computational modeling.
Crystal Packing and Intermolecular Interactions: The study would elucidate how the molecules pack within the crystal lattice. This includes identifying and characterizing non-covalent interactions such as hydrogen bonds (e.g., between the amine/ammonium groups and the carboxylate oxygen atoms), which are crucial in stabilizing the crystal structure. mdpi.com
The results of an X-ray analysis are typically presented in a table of crystallographic data, including the crystal system, space group, and unit cell dimensions.
Table 3: Illustrative Crystallographic Data for a Piperidine Derivative (Data for 1,2-dimorpholinoethane, a related cyclic amine structure)
| Parameter | Value | Reference |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/n | researchgate.net |
| a (Å) | 6.0430(3) | researchgate.net |
| b (Å) | 8.0805(3) | researchgate.net |
| c (Å) | 11.1700(4) | researchgate.net |
| β (°) | 97.475(2) | researchgate.net |
| Volume (ų) | 540.80(4) | researchgate.net |
Computational and Theoretical Investigations of 3 Aminopropyl Piperidine 2 Carboxylate
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are instrumental in understanding the electronic nature of 3-aminopropyl piperidine-2-carboxylate. These methods solve the Schrödinger equation for the molecule, providing a detailed picture of its electron distribution and energy levels.
Density Functional Theory (DFT) is a computational method that determines the electronic structure of a molecule by modeling its electron density. researchgate.netnih.gov A primary application of DFT is geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule. researchgate.net For this compound, a DFT calculation, often using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would predict its most stable structure. researchgate.net This process yields crucial information on bond lengths, bond angles, and dihedral angles.
Interactive Table: Predicted Geometrical Parameters for this compound from a Hypothetical DFT Calculation
Below is a representative table of what DFT calculations might yield for the optimized geometry of this compound. The values are illustrative and based on typical bond lengths and angles for similar functional groups.
| Parameter | Atoms Involved | Predicted Value |
| Bond Length | C2-N1 (piperidine) | 1.47 Å |
| Bond Length | C2-C7 (side chain) | 1.54 Å |
| Bond Length | C8-O1 (carboxylate) | 1.25 Å |
| Bond Length | C8-O2 (carboxylate) | 1.35 Å |
| Bond Angle | C6-N1-C2 | 111.5° |
| Bond Angle | N1-C2-C7 | 110.0° |
| Dihedral Angle | H-N1-C2-H | 180.0° (trans) |
Note: The table is for illustrative purposes and does not represent experimentally verified data.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. nih.govresearchgate.net The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. scirp.orgdergipark.org.tr A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule is more prone to chemical reactions. dergipark.org.tr
For this compound, the HOMO is likely to be localized on the regions with higher electron density, such as the nitrogen atoms of the piperidine (B6355638) ring and the amino group, as well as the oxygen atoms of the carboxylate group. The LUMO, on the other hand, would likely be distributed over the electron-deficient areas. The analysis of these orbitals provides insights into the molecule's electrophilic and nucleophilic sites. researchgate.net
Interactive Table: Hypothetical Frontier Orbital Energies for this compound
This table illustrates the kind of data that would be obtained from a frontier molecular orbital analysis.
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: The values in this table are hypothetical and serve as an example of computational results.
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps in predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale, where red typically indicates regions of high electron density (negative potential) and blue represents regions of low electron density (positive potential). researchgate.net
In the case of this compound, an MEP analysis would likely show negative potential (red) around the oxygen atoms of the carboxylate group and the nitrogen atom of the amino group, indicating these are prime sites for electrophilic attack. Conversely, the hydrogen atoms attached to the nitrogen and the regions around the piperidine ring's carbon atoms would likely exhibit positive potential (blue), suggesting they are susceptible to nucleophilic attack.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is a key factor in molecular stability. researchgate.netwisc.edu The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net
Interactive Table: Illustrative NBO Analysis for this compound
The following table provides a hypothetical summary of significant donor-acceptor interactions and their stabilization energies.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP (N1) | σ* (C2-C3) | 3.5 |
| LP (N2) | σ* (C9-C10) | 4.2 |
| LP (O1) | σ* (C8-O2) | 2.8 |
Note: This table contains illustrative data to demonstrate the output of an NBO analysis.
Conformational Analysis of this compound
The flexibility of the piperidine ring and the aminopropyl side chain means that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable of these arrangements.
Conformational analysis involves systematically exploring the potential energy surface of a molecule to find its low-energy conformers. researchgate.net This is often done by rotating the rotatable bonds and calculating the energy of each resulting conformation. The results can be visualized as a conformational landscape, which maps the energy of the molecule as a function of its dihedral angles. nih.govnih.govresearchgate.net
For this compound, the piperidine ring can adopt chair, boat, and twist-boat conformations, with the chair form typically being the most stable. nih.gov The orientation of the aminopropyl and carboxylate substituents (axial or equatorial) on the piperidine ring will significantly impact the conformational energies. nih.gov Furthermore, the rotation around the single bonds in the aminopropyl side chain will lead to a variety of conformers. Energy minimization calculations would identify the global minimum energy conformation, which is the most likely structure of the molecule at low temperatures.
Intramolecular Interactions and Their Influence on Conformation
The three-dimensional structure of this compound is significantly governed by a network of intramolecular interactions. The conformational flexibility of the piperidine ring, combined with the rotatable bonds of the aminopropyl and carboxylate groups, allows the molecule to adopt various low-energy conformations. Computational studies, particularly using density functional theory (DFT), are crucial for exploring the potential energy surface and identifying the most stable conformers.
A key interaction influencing the conformation is intramolecular hydrogen bonding. The primary amine of the aminopropyl side chain can act as a hydrogen bond donor, while the carboxylate group's oxygen atoms and the piperidine ring's nitrogen atom can act as acceptors. For instance, a hydrogen bond can form between the amine's hydrogen (N-H) and the carboxylate oxygen (C=O or C-O⁻), creating a stable cyclic-like structure. In its zwitterionic form, which may be present under physiological conditions, the protonated piperidine nitrogen (N⁺-H) can also form a strong hydrogen bond with the carboxylate group (COO⁻). researchgate.net
Theoretical Spectroscopic Studies of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation, and theoretical calculations can provide invaluable support in assigning experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method, typically employed with Density Functional Theory (DFT) (GIAO-DFT), is a robust approach for predicting the ¹H and ¹³C NMR chemical shifts of molecules like this compound. nih.govconicet.gov.ar
The process begins with the optimization of the molecule's geometry using a selected DFT functional and basis set, such as B3LYP/6-311G(d,p). Following geometry optimization, GIAO calculations are performed on the low-energy conformers to compute the isotropic magnetic shielding tensors for each nucleus. rsc.org The predicted chemical shifts (δ) are then obtained by referencing the calculated shielding values (σ) to a standard, typically tetramethylsilane (B1202638) (TMS), using the equation: δ = σ_ref - σ_calc. conicet.gov.ar To improve accuracy, the results are often scaled using a linear regression analysis derived from comparing calculated and experimental data for a set of similar structures. osti.gov
These predicted shifts are instrumental in distinguishing between different isomers or conformers and in assigning specific signals in the experimental spectrum to the correct nuclei within the molecule.
Table 1: Hypothetical GIAO-DFT Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound Predicted values are for illustrative purposes and depend on the specific computational level of theory and solvent model used.
| Atom | Predicted ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) |
|---|---|---|---|
| C2 (Carboxylate) | 175.8 | H (Piperidine N-H) | 8.5 (broad) |
| C3 | 58.2 | H2 | 4.1 |
| C4 | 28.9 | H3 | 3.5 |
| C5 | 24.5 | H (Aminopropyl N-H₂) | 3.2 (broad) |
| C6 | 45.1 | Hα (Aminopropyl) | 3.1 |
| Cα (Aminopropyl) | 39.7 | Hβ (Aminopropyl) | 1.8 |
| Cβ (Aminopropyl) | 26.3 | Hγ (Aminopropyl) | 2.9 |
Computational methods are used to simulate the vibrational spectra (FTIR and Raman) of this compound, providing insights into its structural and vibrational properties. These simulations are typically performed using DFT methods, such as B3LYP, with an appropriate basis set like 6-311++G(d,p). researchgate.net
The process involves first optimizing the molecular geometry to find a stable energy minimum. Subsequently, a frequency calculation is performed, which computes the second derivatives of the energy with respect to atomic displacements. This analysis yields the harmonic vibrational frequencies, infrared intensities, and Raman activities. researchgate.net The resulting predicted wavenumbers are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, improving the agreement with experimental spectra. nih.gov
The simulated spectra help in the assignment of experimental vibrational bands to specific molecular motions, such as N-H stretches of the amine and piperidine groups, C=O stretching of the carboxylate, C-N stretching, and the complex fingerprint region corresponding to various bending and torsional modes of the piperidine ring and its substituents. nih.gov
Table 2: Hypothetical Calculated Vibrational Frequencies (cm⁻¹) and Assignments for this compound Frequencies are illustrative and would be derived from a scaled quantum mechanical calculation.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | ~3400 | If not in zwitterionic form |
| N-H Stretch (Amine) | 3350 - 3250 | Asymmetric & Symmetric |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Ring and side chain C-H |
| C=O Stretch (Carboxylate) | ~1730 (acid), ~1600 (anion) | Carboxylate group vibration |
| N-H Bend | 1650 - 1580 | Amine and piperidine N-H bending |
| C-N Stretch | 1250 - 1020 | Piperidine and aminopropyl C-N |
Reaction Pathway Analysis and Mechanistic Insights through Computational Modeling
Computational modeling provides a powerful framework for investigating the potential chemical reactions and transformations of this compound. By mapping the potential energy surface (PES), researchers can elucidate reaction mechanisms, identify intermediates, and determine the energetics of transition states (TS). arxiv.org
Methods such as DFT are used to calculate the energies of reactants, products, and any proposed intermediates. Transition state search algorithms, like eigenvector-following or quasi-Newton-Raphson methods, are employed to locate the saddle points on the PES that correspond to the highest energy barrier along a reaction coordinate. arxiv.org The calculation of the Hessian (second derivatives of energy) at these points confirms them as true transition states, characterized by a single imaginary frequency corresponding to the motion along the reaction path. arxiv.org
For this compound, this analysis could be applied to study its synthesis, degradation pathways, or metabolic transformations. For example, one could model the cyclization reactions leading to the formation of the piperidine ring or the mechanisms of its enzymatic degradation. By comparing the activation energies for different potential pathways, the most likely reaction mechanism can be identified, offering insights that are often difficult to obtain through experimental means alone.
Structure-Activity Relationship (SAR) Studies (Computational) Related to this compound Scaffolds
Computational Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of the this compound scaffold relates to its biological activity. These studies guide the design of new analogues with improved potency, selectivity, or pharmacokinetic properties. A common computational approach is Quantitative Structure-Activity Relationship (QSAR) modeling. nih.gov
In a typical QSAR study involving this scaffold, a series of related compounds would be synthesized or modeled. For each compound, various molecular descriptors are calculated, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties. These descriptors are then correlated with the experimentally measured biological activity using statistical methods to generate a mathematical model. nih.gov
For the this compound scaffold, SAR studies could explore how modifications at different positions—such as substituting the piperidine ring, altering the length of the aminopropyl chain, or modifying the carboxylate group to an ester or amide—affect its binding affinity to a specific biological target. nih.gov Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide further insight by generating 3D contour maps that visualize regions where changes in steric, electrostatic, or hydrophobic fields are predicted to increase or decrease activity. nih.gov This information is invaluable for the rational design of new, more effective therapeutic agents based on this chemical scaffold.
Advanced Research Applications of 3 Aminopropyl Piperidine 2 Carboxylate
As a Versatile Building Block in Complex Organic Synthesis
The unique structural arrangement of 3-Aminopropyl piperidine-2-carboxylate, featuring a cyclic secondary amine, a primary amine on a propyl chain, and a carboxylate group, makes it a highly valuable and versatile building block in advanced organic synthesis. The distinct reactivity of these functional groups allows for sequential and site-selective modifications, providing access to a wide array of complex molecular architectures. Chemists can leverage the piperidine (B6355638) ring as a scaffold, while the aminopropyl and carboxylate moieties serve as handles for constructing intricate molecular frameworks. mdpi.comnih.gov
The structure of this compound is well-suited for the synthesis of polycyclic and fused-ring systems, which are common motifs in biologically active natural products and pharmaceuticals. mdpi.com Methodologies such as intramolecular cyclization can be employed to create novel ring systems. For instance, the aminopropyl side chain can participate in intramolecular hydroamination or reductive amination cascades to form an additional ring fused to the piperidine core. nih.gov
Furthermore, strategies involving intramolecular C-H functionalization or annulation reactions, which have been successfully applied to other piperidine derivatives, could be adapted. mdpi.comnih.gov By activating specific C-H bonds on the piperidine ring or the propyl chain, it is possible to forge new carbon-carbon or carbon-heteroatom bonds, leading to the assembly of complex tricyclic structures. mdpi.com For example, a palladium-promoted oxidative annulation could potentially engage the piperidine nitrogen and the aminopropyl chain to construct a bicyclic system. nih.gov
Table 1: Potential Intramolecular Cyclization Strategies
| Reaction Type | Reacting Groups | Potential Product |
|---|---|---|
| Reductive Amination | Piperidine N-H, terminal aldehyde on a side chain | Fused bicyclic piperidine |
| C-H Amination | Piperidine C-H, aminopropyl group | Bridged or fused heterocycle |
The piperidine backbone of this compound serves as a robust scaffold for introducing diverse functional groups. Modern synthetic methods, particularly transition-metal-catalyzed C-H functionalization, allow for the direct installation of substituents at various positions of the piperidine ring, bypassing the need for pre-functionalized starting materials. nih.gov Depending on the catalyst and directing group strategy, it is possible to achieve site-selective functionalization at the C2, C3, or C4 positions. nih.gov
The primary amine and carboxylate groups can act as internal directing groups or can be modified to install a directing group that guides a metal catalyst to a specific C-H bond. This approach enables the synthesis of a library of analogues with varied substitution patterns around the piperidine core, which is a valuable strategy in medicinal chemistry for structure-activity relationship (SAR) studies. nih.govnih.gov Annulation reactions, such as [5+1] or [4+2] cycloadditions, represent another powerful tool for elaborating the piperidine structure into more complex heterocyclic systems. nih.gov
The bifunctional nature of this compound, possessing both a nucleophilic amine and a carboxylate group, makes it an excellent precursor for advanced organic reagents and ligands. The primary amine on the propyl chain is particularly useful for synthesizing chiral ligands for asymmetric catalysis. It can be readily derivatized to form amides, sulfonamides, or imines, which can coordinate to metal centers.
For example, the amine can be used to anchor the piperidine scaffold to a larger molecular framework, while the piperidine nitrogen and the carboxylate oxygen could act as a pincer-type ligand for a transition metal. Such ligands are instrumental in developing catalysts for a variety of chemical transformations. acs.org Piperidine derivatives have been successfully used to create ligands that facilitate C(sp2)−C(sp3) coupling reactions, demonstrating their utility in complex bond formations. acs.org The synthesis of σ1 receptor ligands from aminoethyl-substituted piperidines further highlights the role of such scaffolds in creating molecules with specific biological targeting capabilities. nih.govnih.gov
Applications in Material Science Research
The functional groups present in this compound also lend themselves to applications in material science, where surface modification and polymer synthesis are of key importance.
The primary amine of the aminopropyl group provides a reactive handle for covalently attaching the molecule to the surfaces of various materials, including nanomaterials like silicon nanoparticles. google.com This functionalization can be achieved through several chemical strategies, most notably via silane (B1218182) coupling. The amine can react with an epoxy- or isocyanate-functionalized silane, which can then be grafted onto hydroxylated surfaces (e.g., glass, silica (B1680970), metal oxides).
This surface modification can impart new properties to the material. For instance, functionalizing a surface with piperidine moieties can alter its hydrophilicity, charge, and chemical reactivity. In the context of bioelectronics, surface functionalization is a critical step for improving the stability and performance of devices that operate in aqueous environments. nih.gov The tethered piperidine-carboxylate structure could also serve as a chelation site for metal ions, creating functional surfaces for sensing or catalysis.
Table 2: Surface Functionalization Reactions
| Surface Material | Coupling Chemistry | Functional Group Involved | Potential Application |
|---|---|---|---|
| Silica/Glass | Silane coupling (e.g., with GOPS) | Primary amine | Modified electrodes, chromatography |
| Gold | Thiol coupling (after conversion of amine) | Primary amine | Biosensors |
This compound can serve as a difunctional monomer in the synthesis of novel polymers. The primary amine on the propyl chain can act as a nucleophile in step-growth polymerization reactions. A particularly relevant method is nucleophilic aromatic substitution (SNAr) polymerization. researchgate.net
In a typical SNAr polymerization, the aminopropyl group would attack an electron-deficient aromatic ring (e.g., a di-fluoro aromatic compound activated by electron-withdrawing groups like nitro or sulfone). researchgate.netresearchgate.net The piperidine ring and the carboxylate group would be incorporated as pendant groups along the polymer backbone, influencing the polymer's physical and chemical properties, such as solubility, thermal stability, and ability to coordinate with other species. The presence of the piperidine moiety can introduce unique conformational constraints and basic sites into the polymer chain.
Development of Functional Coatings and Thin Films
The molecular architecture of this compound, featuring a primary amine, a secondary amine within the piperidine ring, and a carboxylate group, presents multiple anchor points for surface functionalization, making it a viable candidate for creating functional coatings and self-assembled monolayers (SAMs). The formation of thin films from organic molecules with specific functional groups is a well-established method for modifying the properties of a surface, such as its wettability, corrosion resistance, or biocompatibility.
The primary amine of the 3-aminopropyl group can serve as a robust anchoring point to various substrates. For instance, amine groups are known to form densely packed and uniform monolayers on gold surfaces. nih.gov This attachment can be spontaneous or induced, leading to an organized layer where the piperidine and carboxylate functionalities are oriented away from the surface. Similarly, the carboxylate group offers a strong affinity for metal oxide surfaces, such as aluminum oxide or copper oxide, where it can bind symmetrically or asymmetrically, creating stable, ordered layers. researchgate.net
Once anchored, the exposed piperidine-2-carboxylate portion of the molecule dictates the new surface properties. The presence of both hydrogen bond donors (the piperidine nitrogen) and acceptors (the carboxylate oxygens) can alter the surface's hydrophilicity and its interaction with biological molecules. The creation of such films using derivatives of this compound is an area of exploratory research, leveraging established principles of SAMs from carboxy- and amino-functionalized molecules. metu.edu.trnih.gov
Role in Supramolecular Chemistry
Supramolecular chemistry investigates the assembly of molecules through non-covalent interactions. The distinct structural elements of this compound—its chiral piperidine scaffold, flexible aminopropyl chain, and zwitterionic potential—make it a versatile building block in this field.
Design of Molecular Recognition Systems
Molecular recognition is the foundation of many biological processes and is a key goal in synthetic chemistry. It involves the specific binding of a "host" molecule to a "guest" molecule. Synthetic receptors based on calixarenes and other macrocycles are often designed to recognize and bind biologically relevant molecules like carboxylic acids or amino acids through a combination of hydrogen bonding, electrostatic interactions, and geometric complementarity. researchgate.net
Derivatives of this compound can be envisioned as components in such systems. The rigid, chair-like conformation of the piperidine ring provides a pre-organized scaffold, which is a common strategy in designing "privileged" ligands and receptors. nih.gov The aminopropyl and carboxylate groups can act as specific recognition sites. For example, the protonated amines can form strong hydrogen bonds with anionic guests like dicarboxylates, while the carboxylate can interact favorably with cationic species. The chirality of the C-2 position on the piperidine ring can be used to impart enantioselectivity to the recognition system, allowing it to differentiate between chiral guest molecules.
Formation of Host-Guest Complexes
The principles of molecular recognition directly lead to the formation of stable host-guest complexes. The thermodynamics of these interactions, including the binding constant (Kₐ), enthalpy (ΔH°), and free energy (ΔG°), can be quantified to understand the stability of the resulting complex. acs.orgrsc.org While specific data for this compound is not available, data from analogous systems involving amino acids and macrocyclic hosts like cyclodextrins or crown ethers provide insight into the potential interactions. researchgate.netthno.orgnih.gov
The compound can act as a guest, where its aminopropyl chain could be encapsulated within the hydrophobic cavity of a host like β-cyclodextrin, while the polar piperidine-carboxylate headgroup interacts with the host's hydrophilic rim. Conversely, dimers or oligomers of the compound could be synthesized to create a larger host structure capable of encapsulating smaller guest molecules. The stability of such complexes is governed by a combination of forces, including hydrophobic effects and specific hydrogen bonding and electrostatic interactions. researchgate.netnih.gov
| Host | Guest | Binding Constant (Kₐ, M⁻¹) | Free Energy (ΔG°, kJ/mol) | Enthalpy (ΔH°, kJ/mol) |
|---|---|---|---|---|
| β-Cyclodextrin | Adamantane-1-carboxylate | ~5.0 x 10⁴ | -26.8 | -4.2 |
| Cucurbit rsc.orguril | 1-Adamantanamine | ~4.2 x 10¹² | -72.0 | -67.0 |
| 18-Crown-6 | Glycine | ~1.3 x 10² | -12.0 | -15.5 |
*Data is illustrative, sourced from studies on analogous host-guest systems to demonstrate typical interaction parameters. Actual values for this compound would require experimental determination.
Self-Assembly Processes Involving the Compound
Self-assembly is the spontaneous organization of molecules into ordered structures. Amphiphilic molecules, containing both hydrophobic (water-repelling) and hydrophilic (water-attracting) parts, are prime candidates for self-assembly. Amino acid derivatives are widely studied for their ability to self-assemble into diverse nanostructures like fibers, spheres, and vesicles. rsc.orgnih.gov
This compound can be considered an amphiphilic amino acid derivative. The propyl chain and parts of the piperidine ring form a hydrophobic domain, while the charged amine and carboxylate groups constitute a hydrophilic domain. In aqueous solution, above a certain critical aggregation concentration (CAC), these molecules would be expected to assemble to minimize the exposure of their hydrophobic parts to water. nih.gov This process is driven by non-covalent interactions, including hydrogen bonding between the functional groups and hydrophobic interactions between the aliphatic chains. researchgate.net The resulting structures could range from simple micelles to more complex fibrillar networks, depending on factors like pH, concentration, and temperature. rsc.org
Utilization in Catalysis Research
The search for new, efficient, and selective catalysts is a central theme in modern chemistry. Chiral ligands that can coordinate to a metal center are crucial for asymmetric catalysis, which aims to produce one enantiomer of a chiral molecule preferentially. nih.gov
As a Ligand Component in Metal-Catalyzed Reactions
This compound possesses three potential coordination sites: the piperidine nitrogen, the primary amine nitrogen, and the carboxylate oxygen. This structure allows it to act as a tridentate or bidentate ligand, chelating to a metal center (e.g., Copper, Palladium, Rhodium) to form a stable complex. wikipedia.org The inherent chirality of the molecule, originating from the C-2 position of the piperidine ring, creates a chiral environment around the coordinated metal.
This chiral pocket can effectively control the stereochemical outcome of a reaction. When used in catalytic amounts, such a complex can direct the formation of a specific enantiomer of the product, a property measured by the enantiomeric excess (ee). Ligands based on chiral piperidine and other saturated N-heterocycles have been successfully used in a variety of metal-catalyzed reactions, including Henry reactions, hydrogenations, and C-H functionalization, achieving high yields and excellent enantioselectivities. researchgate.netresearchgate.netnih.govmdpi.com The aminopropyl side chain can also be further modified to fine-tune the steric and electronic properties of the ligand, thereby optimizing its catalytic performance for a specific transformation.
| Reaction Type | Metal Catalyst | Chiral Ligand Type | Substrate Example | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| Henry Reaction | Copper(II) | Imidazolidine-fused Piperidine | Benzaldehyde + Nitromethane | Up to 97% |
| Cyclizative Aminoboration | Copper(I) | (S,S)-Ph-BPE | Unsaturated Amine | Up to 99% |
| Kinetic Resolution (Acylation) | - (Organocatalyst) | Chiral Hydroxamic Acid | rac-2,5-disubstituted piperidine | Up to 98% (s-factor > 50) |
| C-H Arylation | Palladium(II) | Chiral Amino Acid | α-methylene C-H of piperidine | Up to 94% |
*Data is compiled from studies on various chiral piperidine derivatives to illustrate the catalytic potential of this structural class. nih.govresearchgate.netnih.govmdpi.com (S,S)-Ph-BPE is a well-known chiral phosphine (B1218219) ligand often used for comparison.
Development of Organocatalysts Incorporating the Scaffold
The piperidine-2-carboxylate framework is a privileged motif in asymmetric organocatalysis, a field that utilizes small, chiral organic molecules to catalyze chemical reactions. nih.govnih.gov The inherent chirality of the 2-carboxylate position and the potential for the secondary amine within the piperidine ring to participate in catalysis (e.g., through enamine or iminium ion formation) make this scaffold particularly attractive.
Research into derivatives of piperidine-2-carboxylic acid has demonstrated their utility in asymmetric synthesis. For instance, chiral phosphoric acids have been successfully employed in the organocatalytic synthesis of 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates, yielding novel bisindole-piperidine-amino acid hybrids with high enantioselectivity (up to 99% ee). nih.gov This highlights the capacity of the piperidine-2-carboxylate core to effectively transfer chiral information during a catalytic cycle.
Furthermore, the combination of biocatalysis and organocatalysis has been explored for the synthesis of 2-substituted piperidines. nih.gov In such hybrid cascades, a transaminase enzyme can generate a key reactive intermediate that then undergoes an organocatalyzed Mannich reaction to form the piperidine ring. nih.gov The 3-aminopropyl side chain of this compound offers an additional functional handle that could be exploited in the design of bifunctional or cooperative organocatalysts. This primary amine could act as a hydrogen-bond donor or be further functionalized to introduce other catalytic moieties, potentially leading to novel reactivity and selectivity in a variety of organic transformations.
| Catalyst Type | Reaction | Key Structural Feature | Reported Efficiency |
| Chiral Phosphoric Acid | Asymmetric [4+2] cycloaddition | Piperidine-2-carboxylate | Up to 70% yield, 99% ee nih.gov |
| Hybrid Bio-organocatalyst | Mannich Reaction | 2-substituted piperidine | Synthesis of bioactive alkaloids nih.gov |
Exploration in Chemical Biology Research (Non-Clinical)
The structural motifs present in this compound make it and its derivatives valuable tools for non-clinical chemical biology research, particularly for probing and understanding complex biological systems at a molecular level.
A chemical probe is a small molecule designed to selectively interact with a specific protein or other biomolecule, allowing for the study of its function in a biological system. The this compound scaffold possesses features that are amenable to development into chemical probes. The piperidine ring can serve as a rigid scaffold to present functional groups in a defined three-dimensional orientation, while the aminopropyl side chain and the carboxylate group provide points for modification to enhance binding affinity and selectivity for a target protein.
While specific use of this compound as a chemical probe is not yet extensively documented, the principles of chemical probe design suggest its potential. For instance, the primary amine could be functionalized with reporter tags (e.g., fluorophores or biotin) or with reactive groups to create activity-based probes for identifying novel protein targets.
The piperidine carboxamide scaffold, a close analogue of this compound, has been the subject of numerous studies aimed at understanding protein-ligand binding, both computationally and through in vitro experiments. These studies provide a blueprint for how the this compound core could be utilized in similar investigations.
Computational Studies:
Molecular docking and quantitative structure-activity relationship (QSAR) studies have been employed to investigate how piperidine carboxamide derivatives bind to various protein targets. For example, in the context of developing Anaplastic Lymphoma Kinase (ALK) inhibitors, 3D-QSAR modeling and molecular docking have been used to explore the interactions between piperidine carboxamide derivatives and the ALK active site. arabjchem.orgresearchgate.net These computational models help to predict the binding modes and affinities of new potential inhibitors, guiding the design of more potent and selective compounds. arabjchem.orgdntb.gov.ua Similar computational approaches have been applied to piperidine derivatives targeting the p53-HDM2 interaction, providing insights into the mechanism of inhibition. researchgate.net Docking studies of piperidine-based compounds with sigma receptors have also elucidated key interactions, such as salt bridges and hydrogen bonds, that are crucial for binding affinity. nih.govnih.gov
In Vitro Studies:
The insights gained from computational models are often validated through in vitro enzymatic assays. For instance, a series of novel piperidine-3-carboxamide derivatives were synthesized and evaluated for their inhibitory activity against Cathepsin K, an enzyme involved in bone resorption. nih.gov One of the most potent compounds from this series, H-9, exhibited an IC50 value of 0.08 µM. nih.gov Molecular docking of H-9 into the Cathepsin K active site revealed key hydrogen bonding and hydrophobic interactions that likely contribute to its inhibitory activity. nih.gov Similarly, piperidine derivatives have been designed and tested as dual inhibitors of acetylcholinesterase (AChE) and β-amyloid aggregation, processes relevant to Alzheimer's disease. nih.gov In vitro assays confirmed the inhibitory potential of these compounds. nih.gov
| Target Protein | Methodology | Key Findings | Reference |
| Anaplastic Lymphoma Kinase (ALK) | 3D-QSAR, Molecular Docking | Identified key structural features for inhibitory activity. | arabjchem.orgresearchgate.net |
| Cathepsin K | In Vitro Enzymatic Assay, Molecular Docking | Compound H-9 showed potent inhibition (IC50 = 0.08 µM). | nih.gov |
| Acetylcholinesterase (AChE) | In Vitro Inhibition Assay, Molecular Modeling | Designed dual-action inhibitors. | nih.gov |
| HDM2 | GQSAR, Molecular Docking, Molecular Dynamics | Identified potential lead compounds as HDM2 inhibitors. | researchgate.net |
| Sigma Receptors | Molecular Docking, In Vitro Binding Assays | Elucidated binding modes and key interactions. | nih.govnih.gov |
Understanding the metabolic fate of a molecule is crucial in many areas of chemical research. The piperidine ring, being a common motif in many drugs and bioactive compounds, has been the subject of metabolic studies. These studies provide a framework for predicting how derivatives of this compound might be processed by metabolic enzymes.
In vivo studies with piperidine-type phenothiazine (B1677639) antipsychotic agents have shown that metabolism can occur on the piperidine ring itself, leading to the formation of lactam metabolites. usask.ca The metabolism of drugs containing a 4-aminopiperidine (B84694) moiety is often dominated by N-dealkylation reactions catalyzed by cytochrome P450 enzymes. nih.gov Theoretical studies using density functional theory have explored the mechanism of ring contraction of piperidine drugs by cytochrome P450s, suggesting a pathway initiated by N-H bond activation. rsc.org
By creating derivatives of this compound, for example by introducing isotopic labels, researchers could trace the metabolic pathways of this scaffold. Such studies would be valuable for understanding its stability and transformation in biological systems, which is essential information for any potential therapeutic or diagnostic application. For instance, in vitro metabolic stability assays using liver microsomes can provide initial data on the susceptibility of the compound to metabolism. frontiersin.org
Future Research Directions and Perspectives for 3 Aminopropyl Piperidine 2 Carboxylate
Exploring Novel Synthetic Pathways to Enhance Efficiency and Sustainability
A primary objective for future research is the creation of more efficient and environmentally friendly methods for synthesizing 3-Aminopropyl piperidine-2-carboxylate and its derivatives. mdpi.com While current methods are functional, they can be hampered by multiple steps, low yields, and the use of hazardous materials. mdpi.com Key areas for development include:
Catalytic Asymmetric Synthesis: A major aim is to develop catalytic asymmetric methods that directly form the chiral piperidine (B6355638) ring with precise stereochemistry at the C2 and C3 positions. nih.gov This would eliminate the need for chiral resolution or stoichiometric chiral auxiliaries, improving atom economy. nih.gov Research into new chiral catalysts, including transition metals and organocatalysts, is essential. mdpi.comnih.gov
Biocatalysis: Employing enzymes for key synthetic steps offers a sustainable option. news-medical.netacs.org Enzymes can function under gentle conditions with high stereoselectivity. acs.org Future work may involve discovering or engineering biocatalysts for stereoselective amination or cyclization. acs.org A recent study demonstrated a chemo-enzymatic approach for the asymmetric dearomatization of activated pyridines to produce substituted piperidines with exact stereochemistry. acs.org
Flow Chemistry: Continuous flow synthesis provides benefits like enhanced safety, improved heat and mass transfer, and automation potential. beilstein-journals.org Adapting synthetic routes for this compound to flow conditions could enable more efficient and scalable production. beilstein-journals.orgresearchgate.net
A comparative analysis of potential synthetic strategies highlights the drive towards more sustainable practices.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Catalytic Asymmetric Synthesis | High stereoselectivity, improved atom economy, reduced waste. | Development of novel transition metal and organocatalysts. |
| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally benign. | Enzyme screening and engineering for specific transformations. acs.org |
| Flow Chemistry | Enhanced safety, scalability, potential for automation, improved efficiency. beilstein-journals.orgresearchgate.net | Optimization of reaction conditions and reactor design. beilstein-journals.org |
In-depth Investigation of Stereochemical Control in Derivatization
The multiple stereocenters in this compound mean its derivatives can exist as numerous stereoisomers, whose biological activities are often highly dependent on their 3D structure. nih.gov Therefore, precise stereochemical control during derivatization is critical. Future research will likely focus on:
Stereodivergent Synthesis: Creating methods that allow for the selective synthesis of any desired stereoisomer from a common starting material. nih.gov This involves using switchable catalysts or reagents to control the reaction's stereochemical outcome. nih.gov
Advanced Analytical Techniques: A thorough understanding of the conformational preferences of different stereoisomers is crucial for rational design. Advanced NMR spectroscopy and X-ray crystallography will remain vital for elucidating the 3D structures of new derivatives. researchgate.net
Advanced Computational Studies for Predictive Modeling of Reactivity
Computational chemistry is a powerful tool for understanding and predicting molecular behavior. nih.govrsc.org For this compound, computational studies can offer insights that are difficult to obtain experimentally. Future directions include:
Density Functional Theory (DFT) Calculations: DFT can model reaction transition states, predict pathways, and explain stereochemical outcomes, guiding the development of new synthetic methods. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can explore the conformational landscape of the molecule and its derivatives, which is key to understanding interactions with biological targets. nih.govrsc.org
Machine Learning for Reactivity Prediction: Recent advancements have seen the development of machine learning models that can rapidly and accurately predict the intrinsic reactivity of covalent compounds. nih.govcmu.edu Applying these models to piperidine derivatives could streamline the discovery process by reducing computational costs and experimental efforts. nih.gov
| Computational Method | Application in Piperidine Research | Expected Outcome |
| Density Functional Theory (DFT) | Modeling transition states and reaction pathways. researchgate.net | Rational design of catalysts and synthetic routes. |
| Molecular Dynamics (MD) | Simulating interactions with biological targets. nih.gov | Understanding binding modes and informing drug design. |
| Machine Learning (ML) | Predicting reactivity and biological activity. nih.govcmu.edu | Accelerated discovery of novel, potent derivatives. |
Expanding the Scope of Research Applications in Emerging Fields
While its potential in medicinal chemistry is known, the application of this compound in other fields is largely untapped. researchgate.netencyclopedia.pub Future research could explore:
Materials Science: The rigid piperidine scaffold and multiple functional groups make it a candidate for creating novel polymers, functionalized surfaces, or components of metal-organic frameworks (MOFs). acs.org
Chemical Biology: Derivatives could be developed as chemical probes, for instance, by adding fluorescent tags to visualize biological processes involving specific enzymes or receptors.
Organocatalysis: The chiral backbone of the molecule is a promising scaffold for new organocatalysts, with its functional groups being readily modifiable. mdpi.com
Integration into Automated Synthesis Platforms
Automated synthesis can rapidly create and screen large compound libraries, accelerating the discovery of new molecules. fu-berlin.de Integrating the synthesis of this compound derivatives into these platforms involves:
Developing Robust Reactions: Chemical reactions must be reliable and tolerant of various substrates to be suitable for automation. beilstein-journals.orgresearchgate.net
High-Throughput Screening: Efficient assays are needed to quickly evaluate the properties of the synthesized libraries.
AI-Guided Discovery: Combining automated synthesis with artificial intelligence and machine learning can create a closed-loop system where experimental results guide the design of subsequent molecular generations, revolutionizing the discovery of new chemical entities. fu-berlin.de Researchers have already demonstrated machine-assisted synthesis for related structures like piperazine-2-carboxamide, paving the way for similar automation with piperidine derivatives. beilstein-journals.orgresearchgate.net
Q & A
Basic: What synthetic methodologies are commonly employed for preparing 3-aminopropyl piperidine-2-carboxylate derivatives?
Answer:
The synthesis typically involves condensation reactions between piperidine-2-carboxylic acid derivatives and aminopropyl groups. For example, N-(3-aminopropyl)-2-pipecoline can be synthesized via nucleophilic substitution or amidation reactions under anhydrous conditions. Key steps include:
- Use of catalysts like piperidine to facilitate cyclization or condensation .
- Solvent selection (e.g., absolute ethanol or methanol) to control reaction kinetics and byproduct formation .
- Purification via recrystallization or column chromatography to isolate the target compound .
Characterization techniques such as NMR (e.g., δ 3.68–7.52 for proton environments) and IR spectroscopy (e.g., 1730 cm⁻¹ for ester carbonyl groups) are critical for validating structural integrity .
Basic: How can researchers assess the purity and stability of this compound under varying storage conditions?
Answer:
- Purity Analysis: High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended. Cross-reference with melting point data (e.g., 109–112°C for related esters) .
- Stability Testing: Accelerated stability studies under controlled humidity (40–60% RH) and temperature (25°C vs. 40°C) over 6–12 months. Monitor degradation via FTIR for carbonyl group integrity .
- Storage Guidelines: Store in inert atmospheres (argon/nitrogen) at –20°C to prevent hydrolysis or oxidation .
Advanced: What experimental strategies resolve contradictions in sorption efficiency data for this compound-based resins?
Answer:
Contradictions often arise from variations in resin crosslinking, metal ion competition, or pH-dependent sorption mechanisms. To address these:
- Controlled Batch Experiments: Compare sorption capacities (e.g., Ag(I): 105.4–130.7 mg/g) under identical conditions (pH 2–6, 25°C) .
- Competitive Binding Studies: Use real chloride leaching solutions to evaluate selectivity (e.g., Ag(I) vs. Cu(II)/Pb(II)/Zn(II)) .
- Kinetic Modeling: Apply pseudo-first-order (R² > 0.98) or Langmuir isotherm models to distinguish diffusion-limited vs. surface-limited processes .
Advanced: How can reaction conditions be optimized to enhance the yield of this compound derivatives?
Answer:
- Catalyst Screening: Test bases like piperidine (10 drops in ethanol) vs. triethylamine to maximize cyclization efficiency (yields: 60–85%) .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates compared to methanol .
- Temperature Gradients: Reflux at 80°C for 20 h vs. room-temperature stirring to balance reaction rate vs. side reactions .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation: Use fume hoods for synthesis steps involving volatile reagents (e.g., piperidine) .
- Spill Management: Neutralize acidic/basic residues with inert adsorbents (e.g., sand) before disposal .
Advanced: What mechanistic insights explain the selective binding of Ag(I) by this compound-modified resins?
Answer:
- Coordination Chemistry: The tertiary amine and carboxylate groups form stable complexes with Ag(I) via N,O-chelation, as evidenced by XPS binding energy shifts (~368 eV for Ag 3d) .
- Steric Effects: The piperidine ring’s rigidity enhances selectivity by excluding larger ions like Pb(II) (ionic radius: 119 pm vs. Ag(I): 115 pm) .
- pH Dependence: Optimal Ag(I) sorption at pH 4–5 correlates with protonation states of functional groups .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy: ¹H NMR (e.g., δ 1.2–3.7 for aliphatic protons) and ¹³C NMR (e.g., δ 170–175 for carboxylate carbons) .
- IR Spectroscopy: Bands at 1650–1730 cm⁻¹ confirm carbonyl groups; 3300–3500 cm⁻¹ indicate amine stretches .
- Mass Spectrometry: High-resolution MS (HRMS) to validate molecular ion peaks (e.g., m/z 233.27 for related compounds) .
Advanced: How do substituents on the piperidine ring influence the physicochemical properties of this compound?
Answer:
- Electron-Withdrawing Groups (EWGs): Nitro or carboxylate substituents increase resin hydrophilicity, enhancing metal ion diffusion rates .
- Steric Bulk: Methyl groups at the 2-position reduce conformational flexibility, lowering sorption kinetics but improving selectivity .
- Thermal Stability: DSC/TGA analyses show decomposition thresholds >200°C for alkyl-substituted derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
